molecular formula C9H13ClN2O2S B6343396 (S)-alpha-(4-Thiazolylmethyl)-proline-HCl CAS No. 1217721-94-2

(S)-alpha-(4-Thiazolylmethyl)-proline-HCl

Cat. No.: B6343396
CAS No.: 1217721-94-2
M. Wt: 248.73 g/mol
InChI Key: ODGPCCFOUUMYSR-FVGYRXGTSA-N
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Description

(S)-alpha-(4-Thiazolylmethyl)-proline-HCl is a chemical compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-alpha-(4-Thiazolylmethyl)-proline-HCl typically involves the formation of the thiazole ring followed by its attachment to the proline moiety. One common method includes the cyclization of appropriate precursors under controlled conditions to form the thiazole ring. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction parameters such as temperature, pressure, and pH are carefully monitored and controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-alpha-(4-Thiazolylmethyl)-proline-HCl can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

(S)-alpha-(4-Thiazolylmethyl)-proline-HCl has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-alpha-(4-Thiazolylmethyl)-proline-HCl involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal agent featuring a thiazole ring.

Uniqueness

(S)-alpha-(4-Thiazolylmethyl)-proline-HCl is unique due to its specific structure, which combines a thiazole ring with a proline moiety. This unique combination imparts distinct biological activities and potential therapeutic applications that differentiate it from other thiazole-containing compounds.

Properties

IUPAC Name

(2S)-2-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S.ClH/c12-8(13)9(2-1-3-11-9)4-7-5-14-6-10-7;/h5-6,11H,1-4H2,(H,12,13);1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGPCCFOUUMYSR-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CSC=N2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](NC1)(CC2=CSC=N2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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